



An In-depth Technical Guide to 3,5-Diethylphenol (CAS: 1197-34-8)

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Compound of Interest		
Compound Name:	3,5-Diethylphenol	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of **3,5-Diethylphenol** (CAS Number: 1197-34-8), a sterically hindered phenol of increasing interest in synthetic chemistry, material science, and drug discovery. This document collates its physicochemical properties, spectroscopic data, synthesis protocols, and known biological activities, presenting the information in a structured and accessible format for laboratory and development professionals.

Core Physicochemical and Spectroscopic Data

The fundamental properties of **3,5-Diethylphenol** are summarized below. This data is essential for its identification, handling, and application in experimental settings.

Physicochemical Properties

Quantitative data for **3,5-Diethylphenol** has been compiled from various sources to provide a comprehensive reference.



Property	Value	Source(s)
CAS Number	1197-34-8	[1][2]
Molecular Formula	C10H14O	[1][2]
Molecular Weight	150.22 g/mol	[1][2]
IUPAC Name	3,5-diethylphenol	[1][2]
Melting Point	76-77 °C	N/A
Boiling Point	248 °C @ 760 Torr	N/A
Density	0.9688 g/cm³ (estimate)	N/A
LogP	3.33	N/A
EC Number	214-824-5	[2]

Spectroscopic Characterization

Spectroscopic analysis is critical for the unambiguous identification and structural confirmation of **3,5-Diethylphenol**.



Technique	Data Summary	Source(s)
¹ H NMR	Spectrum available. Key signals correspond to aromatic, methylene, and methyl protons.	[2][3]
¹³ C NMR	Data available, showing characteristic peaks for aromatic and aliphatic carbons.	N/A
Mass Spectrometry (MS)	Molecular ion peak (M+) observed at m/z 150.	[1]
Infrared (IR) Spectroscopy	Spectrum available, showing characteristic O-H and C-H stretching frequencies.	[2][4][5]

Experimental Protocols

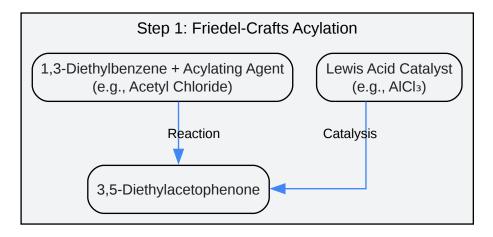
Detailed methodologies for the synthesis and characterization of **3,5-Diethylphenol** are crucial for its practical application in research.

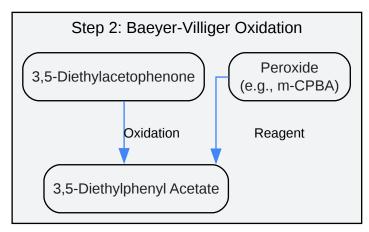
Synthesis of 3,5-Diethylphenol

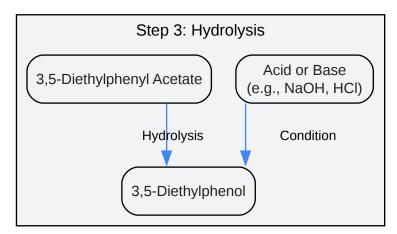
Several synthetic routes to 3,5-disubstituted phenols have been established, primarily for the dimethyl analogue. These methods can be adapted for the synthesis of **3,5-Diethylphenol**. A plausible multi-step laboratory synthesis starting from 1,3-diethylbenzene is outlined below.

Workflow: Synthesis via Friedel-Crafts Acylation, Baeyer-Villiger Oxidation, and Hydrolysis









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Caption: Multi-step synthesis of **3,5-Diethylphenol**.

Protocol:



- Friedel-Crafts Acylation: 1,3-Diethylbenzene is reacted with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This electrophilic aromatic substitution introduces an acetyl group onto the aromatic ring, yielding 3,5-diethylacetophenone.[1]
- Baeyer-Villiger Oxidation: The resulting ketone, 3,5-diethylacetophenone, undergoes
 oxidation using a peroxide, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction
 inserts an oxygen atom between the carbonyl carbon and the aromatic ring to form an ester,
 3,5-diethylphenyl acetate.[1]
- Hydrolysis: The final step involves the hydrolysis of the ester under acidic or basic conditions. Treatment with a strong acid (e.g., HCl) or base (e.g., NaOH) cleaves the ester bond to yield the desired 3,5-Diethylphenol product.[1]

Biological Activity and Signaling Pathways

While specific signaling pathways for **3,5-Diethylphenol** are not extensively documented, its classification as a sterically hindered phenol (SHP) places it within a class of compounds known for significant biological activities, including antioxidant and cytotoxic effects.

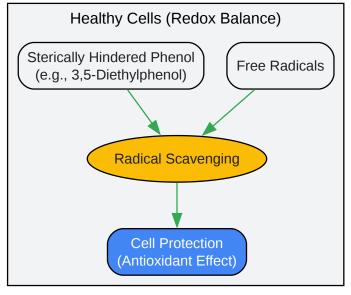
Dual Role of Sterically Hindered Phenols

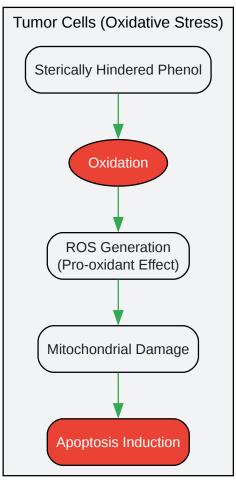
SHPs exhibit a "chameleonic" ability to switch from being antioxidants in healthy tissues to prooxidants that generate reactive oxygen species (ROS) in tumor cells.[6] This dual activity makes them promising candidates for drug development, particularly in oncology.

- Antioxidant Activity: In normal physiological conditions, the phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals, thereby protecting cells from oxidative damage.[1][7] This is the basis for their use as antioxidants in various industries.[8][9]
- Pro-oxidant and Cytotoxic Activity: In the microenvironment of tumor cells, which is often
 characterized by oxidative stress, SHPs can be oxidized to form phenoxyl radicals and
 quinone methides.[6] This process can lead to the generation of cytotoxic ROS, inhibition of
 glycolysis, dissipation of the mitochondrial membrane potential, and ultimately, induction of
 apoptosis (programmed cell death) through the intrinsic mitochondrial pathway.[6]

Logical Workflow: Bioactivity of Sterically Hindered Phenols







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Caption: Dual antioxidant/pro-oxidant roles of SHPs.

This paradoxical behavior is a key area of research for developing targeted cancer therapies. The specific activity of **3,5-Diethylphenol** within this class would depend on its precise redox properties and interactions with cellular components. Further research is warranted to elucidate its specific molecular targets and pathways.[6]

Safety and Handling

As with its analogue 3,5-dimethylphenol, **3,5-Diethylphenol** should be handled with care in a laboratory setting. It is classified as harmful if swallowed, and causes skin and serious eye irritation.[2] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume



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